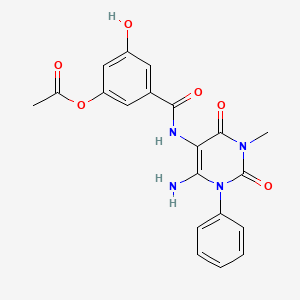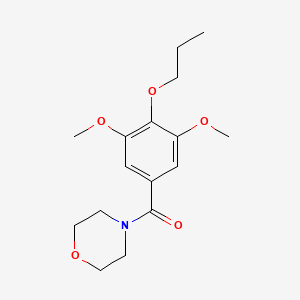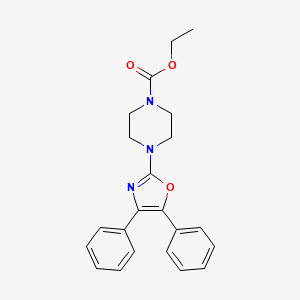
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a piperazine ring with an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diphenyl-2-oxazolethiol with ethyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with other cellular targets, leading to a modulation of signaling pathways involved in pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole core structure.
Mubritinib: A tyrosine kinase inhibitor that also features an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxycarbonyl-piperazine group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
20503-89-3 |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Clave InChI |
ZJYIVGNBYBGBFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


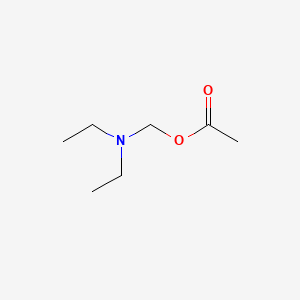
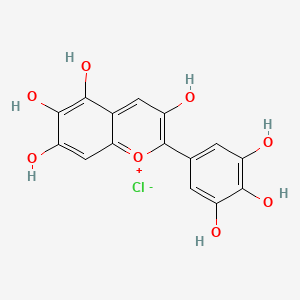
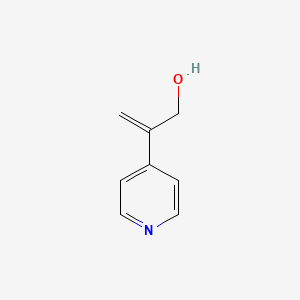
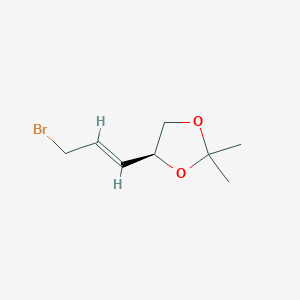
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
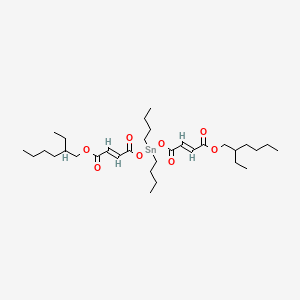
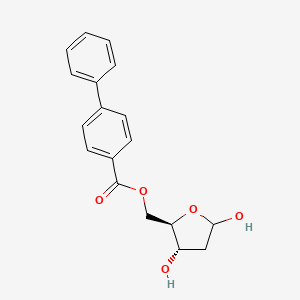
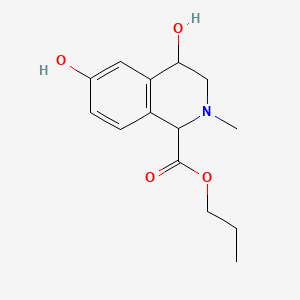
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)

![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
